NVP-ADW742 Demonstrates Superior Selectivity for IGF-1R over the Insulin Receptor (InsR)
NVP-ADW742 is a potent inhibitor of IGF-1R with an IC50 of 0.17 μM. Crucially, it exhibits a marked selectivity against the closely related insulin receptor (InsR), with an IC50 of 2.8 μM. This results in a 16.5-fold selectivity window . In contrast, the comparator compound NVP-AEW541 is a potent dual inhibitor of IGF-1R and InsR, with IC50 values of 0.15 μM and 0.14 μM, respectively, offering no selectivity (1.1-fold) . This differentiation is critical for studies aiming to isolate IGF-1R signaling effects from those of the insulin receptor.
| Evidence Dimension | Kinase Selectivity (IGF-1R vs. InsR) |
|---|---|
| Target Compound Data | IGF-1R IC50 = 0.17 μM; InsR IC50 = 2.8 μM |
| Comparator Or Baseline | NVP-AEW541: IGF-1R IC50 = 0.15 μM; InsR IC50 = 0.14 μM |
| Quantified Difference | NVP-ADW742: 16.5-fold selectivity; NVP-AEW541: 1.1-fold selectivity |
| Conditions | In vitro kinase inhibition assay |
Why This Matters
For procurement, this indicates NVP-ADW742 is the superior tool for probing IGF-1R-specific biology without confounding effects from concurrent insulin receptor inhibition.
